Uridine, 2'-deoxy-5-mercapto-

CAS No.: 7085-54-3

Cat. No.: VC1664730

Molecular Formula: C9H12N2O5S

Molecular Weight: 260.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7085-54-3 |

|---|---|

| Molecular Formula | C9H12N2O5S |

| Molecular Weight | 260.27 g/mol |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |

| Standard InChI Key | NYTIUBZWEKOZRY-HBPOCXIASA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O |

| SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O |

Introduction

Chemical Structure and Properties

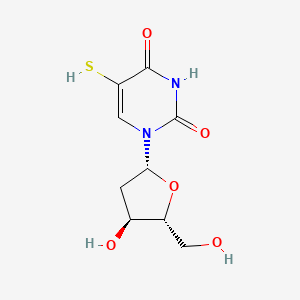

Uridine, 2'-deoxy-5-mercapto- (CAS No. 7085-54-3) is a modified nucleoside with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol. The compound exists as a white to off-white solid at room temperature and exhibits substantial solubility in water due to its polar nature. Its structure combines a 2'-deoxyribose sugar moiety with a 5-mercaptouracil base, connected through an N-glycosidic bond.

Key Structural Features

The critical structural characteristic of this compound is the thiol (-SH) group at the 5-position of the uracil base, which replaces the hydrogen present in natural 2'-deoxyuridine. This substitution significantly alters the electronic properties and reactivity of the molecule. The presence of the sulfur atom introduces unique chemical properties that distinguish it from other nucleoside analogs and contributes to its biological activities.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Uridine, 2'-deoxy-5-mercapto-

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O5S |

| Molecular Weight | 260.27 g/mol |

| Physical Appearance | White to off-white solid |

| Solubility | Highly soluble in water; soluble in polar organic solvents |

| CAS Number | 7085-54-3 |

| Synonyms | 5-mercapto-2'-deoxyuridine |

Synthesis Methods

Several approaches have been developed for the synthesis of Uridine, 2'-deoxy-5-mercapto-, with methods varying in efficiency, yield, and complexity. These synthesis routes have evolved to provide more straightforward access to this valuable compound.

Thiocyanation Approach

A notable and efficient synthesis method involves the reaction of 2'-deoxyuridine with thiocyanogen chloride to produce 5-thiocyanato-2'-deoxyuridine, which can then be converted to the target 5-mercapto derivative . This reaction represents a novel electrophilic substitution reaction of pyrimidine nucleosides that provides direct access to 5-mercaptopyrimidine nucleosides in good yield .

The reaction scheme typically involves:

-

Treatment of 2'-deoxyuridine with thiocyanogen chloride to form 5-thiocyanato-2'-deoxyuridine

-

Subsequent reduction of the thiocyanato group to form the thiol functionality

Thiolation of 2'-Deoxyuridine

Another common synthesis approach involves the direct thiolation of 2'-deoxyuridine using thiolating agents like thiourea or hydrogen sulfide. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity. This method is particularly valuable for laboratory-scale synthesis of the compound.

From 5-Thiocyanato Precursor

Research indicates that 5-thiocyanato-2'-deoxyuridine (compound 10) can be reduced to produce 5-mercapto-2'-deoxyuridine (compound 2). This reduction can be achieved using reducing agents such as glutathione, which is an ubiquitous constituent of biological systems . The synthetic pathway typically yields the target compound in moderate to good yields.

Biological Activities

Uridine, 2'-deoxy-5-mercapto- exhibits a range of biological activities that have made it a compound of interest for pharmacological and biochemical research. Its effects on nucleic acid metabolism and cellular processes have been extensively studied.

Effects on DNA Synthesis

Studies have demonstrated that 5-mercapto-2'-deoxyuridine (MUdR) inhibits thymidine incorporation into acid-insoluble nucleic acid material in primary murine spleen lymphocyte cultures stimulated by phytohemagglutinin (PHA). At a concentration of 0.5 mM, MUdR caused 50% inhibition of thymidine incorporation .

Interestingly, MUdR demonstrated even stronger inhibition of deoxyuridine incorporation into acid-insoluble nucleic acids, with 50% inhibition observed at just 0.01 mM MUdR. Time course studies revealed that the magnitude of inhibition for both thymidine and deoxyuridine incorporation increased after PHA stimulation .

At 1 mM concentration, MUdR decreased total cellular DNA in cultures by 43% at 42 hours after PHA stimulation, effectively blocking the increase in DNA content of lymphocytes initiated during the S phase of the cell cycle .

Enzymatic Interactions

Research has shown that MUdR inhibits thymidine kinase extracted from PHA-stimulated lymphocytes by approximately 65% at 1 mM concentration. Additionally, uridine kinase extracted from PHA-stimulated cells was significantly inhibited (56%) by 1 mM MUdR .

Table 2: Inhibitory Effects of MUdR on Enzymatic Activities

| Enzyme | Inhibition at 1 mM MUdR | Time after Stimulation |

|---|---|---|

| Thymidine Kinase | 65% | 24 and 48 hr |

| Uridine Kinase | 56% | 24 hr |

Antiviral Properties

Modified nucleosides similar to 5-mercapto-2'-deoxyuridine have shown significant antiviral activities, particularly against herpes simplex virus (HSV).

Mechanism of Antiviral Activity

The mechanism of antiviral activity appears to involve:

-

Phosphorylation of the compound by cellular or viral kinases

-

Incorporation into viral DNA, disrupting normal viral replication

-

Possible inhibition of vital viral enzymes such as thymidylate synthetase

It is believed that 5-thiocyanato-2'-deoxyuridine (compound 10) is reduced in cellular systems to 5-mercapto-2'-deoxyuridine (compound 2), which is subsequently phosphorylated by thymidine kinase to the corresponding 5'-monophosphate. This phosphorylated form potentially acts as a potent inhibitor of thymidylate synthetase, a critical enzyme in viral replication .

Comparison with Other Nucleoside Analogs

Uridine, 2'-deoxy-5-mercapto- shares structural similarities with other nucleosides but is distinct due to its thiol functionality. This unique feature provides it with different chemical reactivity and biological properties compared to standard nucleosides and other modified analogs.

Comparison with Other Modified Nucleosides

Several other modified nucleosides have been studied for their biological activities, including 5-fluoro-2'-deoxyuridine, 5-iodo-2'-deoxyuridine, and 5-methylamino-2'-deoxyuridine. Each of these compounds exhibits distinct biological properties based on their specific structural modifications.

Table 3: Comparison of Uridine, 2'-deoxy-5-mercapto- with Other Modified Nucleosides

| Nucleoside Analog | Key Structural Feature | Notable Biological Activity |

|---|---|---|

| Uridine, 2'-deoxy-5-mercapto- | Thiol group at 5-position | Inhibition of DNA synthesis; potential antiviral activity |

| 5-Fluoro-2'-deoxyuridine | Fluoro group at 5-position | Strong antiviral and anticancer activity |

| 5-Iodo-2'-deoxyuridine | Iodo group at 5-position | Broad-spectrum antiviral activity |

| 5-Methylamino-2'-deoxyuridine | Methylamino group at 5-position | Selective anti-herpes activity |

Structure-Activity Relationships

The thiol group at the 5-position of Uridine, 2'-deoxy-5-mercapto- allows for unique interactions with proteins and other biomolecules. This distinctive feature contributes to its biological activity and potential therapeutic effects.

Comparative studies with other 5-substituted 2'-deoxyuridine derivatives have shown that the nature of the substituent at the 5-position significantly impacts biological activity. For instance, 5-propyl-2'-deoxyuridine has been shown to inhibit herpes simplex virus at concentrations as low as 1 μg/ml, while requiring more than 200 μg/ml to inhibit vaccinia virus replication or normal cell metabolism .

Research Applications and Future Directions

The unique properties of Uridine, 2'-deoxy-5-mercapto- have led to various research applications and potential therapeutic developments.

Current Research Applications

Current research applications for Uridine, 2'-deoxy-5-mercapto- include:

-

Studies on nucleic acid metabolism and DNA replication mechanisms

-

Investigation of potential antiviral therapies, particularly for herpes simplex virus infections

-

Exploration of selective cytotoxic agents for cancer treatment

-

Development of novel nucleoside analogs with enhanced biological activities

Future Research Directions

Further studies on the interactions of Uridine, 2'-deoxy-5-mercapto- with biological molecules are crucial for advancing knowledge about its biological roles and therapeutic potential. The compound's versatility in synthetic organic chemistry presents opportunities for developing derivative compounds with enhanced properties.

Future research directions may include:

-

Development of more efficient synthesis methods

-

Investigation of selective delivery mechanisms to target viral infections

-

Exploration of combination therapies with other antiviral agents

-

Structure-activity relationship studies to optimize biological activity

-

Investigation of potential applications beyond antiviral therapy, such as in cancer treatment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume